4-辛烯基硼酸二缩水甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Octenylboronic acid pinacol ester is a compound utilized in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds critical in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which occurs in toluene at 50°C in the presence of potassium phenoxide and a palladium catalyst, leading to high yields with complete retention of the double bond configuration (Takagi et al., 2002).

Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol esters, including derivatives like 4-octenylboronic acid pinacol ester, indicates that these molecules may undergo out-of-plane distortion at the boron-carbon moiety in the excited state, which is responsible for their phosphorescence properties (Shoji et al., 2017).

Chemical Reactions and Properties

Arylboronic esters, including 4-octenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature, a property that is remarkable given that phosphorescent organic molecules typically require heavy atoms or carbonyl groups (Shoji et al., 2017).

Physical Properties Analysis

The stability of phenylboronic pinacol esters in physiological conditions is crucial, especially for their potential pharmacological applications, as they are susceptible to hydrolysis at physiological pH, which considerably accelerates their reaction rate (Achilli et al., 2013).

Chemical Properties Analysis

Facile synthesis of poly(ester-amide)s incorporating phenylboronic acid esters through Passerini multicomponent polymerization demonstrates the reactivity and potential application of boronic acid esters in creating polymers responsive to oxidative triggers like hydrogen peroxide (Cui et al., 2017).

2-Thiazolylzinc Bromide

2-Thiazolylzinc bromide is a functional organozinc compound used in organic chemistry for the synthesis of thiazole-containing molecules, which are significant in pharmaceuticals due to their biological activities.

Synthesis Analysis

Direct preparation of 2-benzothiazolylzinc bromide demonstrates a facile method for synthesizing 2-substituted benzothiazole derivatives, highlighting the utility of organozinc reagents in organic synthesis (Park et al., 2014).

Molecular Structure Analysis

Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts reveal the structural diversity and complexity that can be achieved with thiazole scaffolds, providing insight into the versatility of thiazole chemistry (Hassan et al., 2020).

Chemical Reactions and Properties

The synthesis of 2-aminothiazoles and thiazolo[3,2-a]pyrimidin-5-ones through domino alkylation-cyclization reactions showcases the reactivity and potential applications of thiazolyl compounds in creating heterocyclic structures with potential biological activity (Castagnolo et al., 2009).

Physical Properties Analysis

Not directly covered but could be inferred from the general stability and reactivity patterns of thiazolyl compounds in synthesis and their interactions in biological systems.

Chemical Properties Analysis

The development and application of thiazolylzinc intermediates in organic synthesis, as demonstrated in the direct preparation of 2-benzothiazolylzinc bromide, illustrate the chemical versatility and potential of thiazole derivatives in constructing complex organic molecules (Park et al., 2014).

科学研究应用

可被 H2O2 分解的聚(酯-酰胺)的合成

研究人员使用 4-甲酰苯硼酸二缩水甘油酯合成可被 H2O2 分解的聚(酯-酰胺),该过程将苯硼酸酯整合到聚合物主链中。这一创新为创造对 H2O2 响应的递送载体铺平了道路,突出了硼酸酯基聚合物在受控释放应用中的潜力(Cui 等人,2017)。

芳基硼酸酯的磷光特性

一项令人惊讶的发现表明,包括苯硼酸二缩水甘油酯在内的简单芳基硼酸酯在室温下以固态形式表现出磷光。这一发现挑战了对磷光有机分子的传统认识,并为开发不含重原子的磷光材料开辟了新途径(Shoji 等人,2017)。

苯硼酸二缩水甘油酯的水解

已经研究了苯硼酸二缩水甘油酯的水解,包括它们在生理 pH 值下的敏感性,强调了考虑这些化合物在水性环境中的稳定性的重要性。这项研究对于在药理学应用中使用硼酸酯至关重要(Achilli 等人,2013)。

使用有机硼化合物传感氟离子

有机硼化合物,如 4-辛氧基苯硼酸和 2,4,6-三氟苯硼酸的二缩水甘油酯,已被用作氟离子的路易斯酸受体。这项研究强调了硼酸酯化合物在开发氟离子选择性传感器中的潜力,为分析化学的进步做出了贡献(Jańczyk 等人,2012)。

用于合成三联苯的 Suzuki 偶联反应

已经证明了苯-1,4-二硼酸双二缩水甘油酯在与芳基卤化物的 Suzuki 交叉偶联反应中的效用,促进了取代三联苯的合成。该应用突出了硼酸酯在促进有机合成中的作用,为高效合成复杂有机化合物提供了一条途径(Chaumeil 等人,2002)。

安全和危害

未来方向

The future directions of research on 4-Octenylboronic acid pinacol ester could involve further development of the protodeboronation process and exploration of its potential applications in organic synthesis . Additionally, its use in Diels–Alder reactions to construct synthetically versatile boron-substituted cycloadducts presents an interesting area for future research .

属性

IUPAC Name |

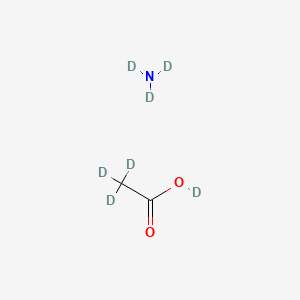

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octenylboronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)